N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide
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Overview
Description
N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide is a complex organic compound that features a bipyridine moiety linked to a chlorothiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide typically involves the coupling of 2,4’-bipyridine with 5-chlorothiophene-2-carboxylic acid or its derivatives. Common synthetic methods include:
Stille Coupling: This method uses 2,4’-bipyridine stannane and 5-chlorothiophene-2-carboxylic acid chloride in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of 2,4’-bipyridine zinc chloride with 5-chlorothiophene-2-carboxylic acid chloride in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety can yield N-oxides, while reduction can yield amines.
Scientific Research Applications
N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that can catalyze various chemical reactions. The chlorothiophene moiety can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
5-Chlorothiophene-2-carboxamide: A simpler analog that lacks the bipyridine moiety.
Uniqueness
N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide is unique due to the combination of the bipyridine and chlorothiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-N-(6-pyridin-4-ylpyridin-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-14-4-3-13(21-14)15(20)19-11-1-2-12(18-9-11)10-5-7-17-8-6-10/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNGBVXKGSNGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NC(=O)C2=CC=C(S2)Cl)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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